Thermodynamic Solubility Profile and Solvent Interaction Mechanics of 1-(3-Iodophenyl)ethan-1-ol: A Technical Guide
Thermodynamic Solubility Profile and Solvent Interaction Mechanics of 1-(3-Iodophenyl)ethan-1-ol: A Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical prerequisite for formulation and synthesis scale-up. 1-(3-Iodophenyl)ethan-1-ol (CAS: 248.06 g/mol ) presents a unique solvation challenge due to its bifunctional nature: a highly lipophilic, polarizable heavy-halogen aromatic core paired with a protic, hydrogen-bonding hydroxyl group[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond generic solubility tables. We will deconstruct the solubility profile of 1-(3-Iodophenyl)ethan-1-ol using the Hansen Solubility Parameters (HSP) framework, map its empirical behavior across organic solvent classes, and establish a field-proven, self-validating experimental protocol for thermodynamic solubility determination.
Molecular Anatomy & Solvation Thermodynamics
The solubility of 1-(3-Iodophenyl)ethan-1-ol is dictated by the competing thermodynamic forces of its structural moieties:
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The 3-Iodophenyl Ring: Iodine is a heavy, large-radius halogen. Its highly polarizable valence electron cloud generates strong transient dipoles, drastically increasing the molecule's dispersion forces ( δD ). This drives affinity toward aromatic and halogenated solvents.
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The 1-Hydroxyethyl Group: The secondary alcohol moiety acts as both a hydrogen bond donor and acceptor. This permanent dipole introduces significant polar ( δP ) and hydrogen-bonding ( δH ) forces, demanding solvation by polar protic or aprotic networks to overcome the energetic penalty of breaking solute-solute lattice interactions[2].
Understanding this dichotomy is essential. If a solvent only matches the dispersion forces (e.g., hexane), the energy required to break the intermolecular hydrogen bonds of the solid crystal lattice will not be recovered, resulting in poor solubility.
Hansen Solubility Parameters (HSP) Framework
To predict and rationalize solubility, we employ the Hansen Solubility Parameters (HSP) system, which divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[2].
The thermodynamic compatibility between 1-(3-Iodophenyl)ethan-1-ol and a solvent is calculated using the interaction radius ( Ra ):
Ra2=4(δD,solute−δD,solvent)2+(δP,solute−δP,solvent)2+(δH,solute−δH,solvent)2A smaller Ra value indicates a higher probability of complete solvation[3].
Logical relationship of 1-(3-Iodophenyl)ethan-1-ol structural features, HSP, and solvent affinity.
Table 1: Estimated HSP Values and Solvent Affinity
Note: Solute HSP values are estimated via group contribution methods based on structurally analogous halogenated benzyl alcohols[2][4].
| Compound / Solvent | δD (MPa 1/2 ) | δP (MPa 1/2 ) | δH (MPa 1/2 ) | Affinity Rationale ( Ra Context) |
| 1-(3-Iodophenyl)ethan-1-ol | ~19.5 | ~5.5 | ~10.5 | Target Solute |
| Benzyl Alcohol | 18.4 | 6.3 | 13.7 | Excellent match; structurally analogous. |
| Ethanol | 15.8 | 8.8 | 19.4 | Good match; strong H-bond stabilization. |
| Acetone | 15.5 | 10.4 | 7.0 | Moderate match; acts as H-bond acceptor. |
| Toluene | 18.0 | 1.4 | 2.0 | Poor/Moderate match; lacks H-bonding. |
| n-Hexane | 14.9 | 0.0 | 0.0 | Poor match; massive thermodynamic penalty. |
| Water | 15.6 | 16.0 | 42.3 | Anti-solvent; extreme Ra distance. |
Empirical Solubility Profile in Organic Solvents
Based on the thermodynamic principles outlined above, the empirical solubility of 1-(3-Iodophenyl)ethan-1-ol can be categorized across standard organic solvent classes.
Table 2: Qualitative Solubility Profile at 25°C
| Solvent Class | Representative Solvents | Solubility Level | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | The solvent network effectively donates and accepts hydrogen bonds with the solute's secondary alcohol, while the alkyl chains of the solvent mitigate the hydrophobic penalty of the iodophenyl ring. |
| Polar Aprotic | DMF, DMSO, Acetone, Ethyl Acetate | High (>50 mg/mL) | These solvents possess strong dipole moments ( δP ) and act as potent hydrogen bond acceptors for the solute's -OH group. The lack of a solvent H-bond donor network makes cavity formation energetically cheaper. |
| Aromatic / Halogenated | Toluene, Dichloromethane (DCM) | Moderate to High | The highly polarizable iodine atom and aromatic ring engage in strong dispersion ( δD ) and π−π interactions. However, the lack of H-bonding limits maximum solubility compared to protic solvents. |
| Aliphatic Hydrocarbons | n-Hexane, Heptane | Low (<5 mg/mL) | Aliphatic solvents cannot disrupt the solute-solute hydrogen bonding lattice. The energetic cost of dissolving the polar -OH group in a non-polar medium is too high. |
| Aqueous | Water, Aqueous Buffers | Very Low (Anti-solvent) | Water's extreme δH (42.3) creates a massive hydrophobic exclusion effect against the bulky iodophenyl core, forcing the solute to precipitate[5]. |
Experimental Methodology: Thermodynamic Equilibrium Profiling
In drug development, kinetic dissolution methods (e.g., visual titration until clear) frequently overestimate solubility due to the formation of supersaturated states. To obtain scientifically rigorous, reliable data, we must utilize the Shake-Flask Method , the gold standard for thermodynamic equilibrium as outlined by OECD Guideline 105[5][6].
The following protocol is designed as a self-validating system . By sampling at two distinct time points, we ensure that true thermodynamic equilibrium has been reached, eliminating kinetic artifacts.
Step-by-step experimental workflow for determining the equilibrium solubility of organic solutes.
Step-by-Step Protocol: The Shake-Flask Method
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Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL hermetically sealed glass vial. Ensure the vial is sealed tightly to prevent solvent evaporation, which would artificially inflate concentration readings.
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Excess Solute Addition: Incrementally add solid 1-(3-Iodophenyl)ethan-1-ol to the vial until a visible, persistent solid phase remains. Causality: The presence of excess solid ensures the solvent is fully saturated, acting as a thermodynamic reservoir.
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Isothermal Equilibration: Place the vials in an orbital shaker incubator set to exactly 25.0°C ± 0.1°C. Agitate at 150 RPM. Causality: Solubility is highly temperature-dependent. Strict thermal control prevents fluctuations that cause dissolution/precipitation cycles.
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Phase Separation (Critical Step): After 24 hours, remove the vial and immediately centrifuge at 3,000 RPM for 15 minutes. Crucial: The centrifuge must be pre-equilibrated to 25.0°C. Causality: If centrifuged at a lower room temperature, the solute will rapidly precipitate out of the saturated solution, leading to a false-low reading[6].
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Supernatant Sampling & Self-Validation: Extract an aliquot of the clear supernatant, dilute it in a compatible mobile phase, and quantify via HPLC-UV (detecting the aromatic ring at ~254 nm).
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Self-Validation Loop: Return the original vial to the shaker for another 24 hours (Total t=48h ). Repeat the sampling process. If the concentration difference between 24h and 48h is <2% , thermodynamic equilibrium is definitively confirmed[7].
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Data Analysis: Calculate the final solubility in mg/mL and plot the data against the predicted HSP interaction radii ( Ra ) to refine future solvent blend predictions.
References
- Abbott, S. "Hansen Solubility Parameters (HSP) | Practical Adhesion Science." stevenabbott.co.uk.
- Smolecule. "1-(3-Iodophenyl)ethan-1-ol." smolecule.com.
- OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals.
- Bahl, D. et al. "Will we ever be able to accurately predict solubility?" PMC.
- Rocha, N. et al. "Pressurized liquid extraction of oak leaf polyphenols: Solvent selection via Hansen parameters..." PubMed.
- KREATiS. "Improved OECD 105 Water Solubility Test Design." kreatis.eu.
Sources
- 1. Buy 1-(3-Iodophenyl)ethan-1-ol [smolecule.com]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Pressurized liquid extraction of oak leaf polyphenols: Solvent selection via Hansen parameters, antioxidant evaluation and monoamine-oxidase-a inhibition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. api.kreatis.eu [api.kreatis.eu]
